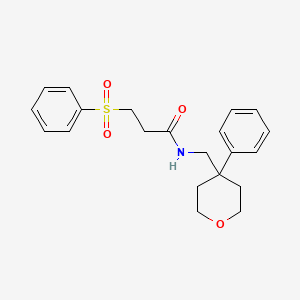

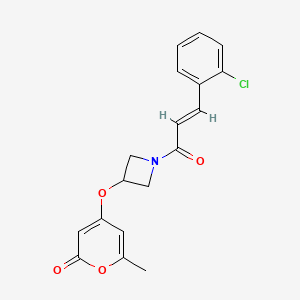

![molecular formula C11H10N2O3 B3001119 4-[(5-甲基-1,3,4-恶二唑-2-基)甲基]苯甲酸 CAS No. 936755-37-2](/img/structure/B3001119.png)

4-[(5-甲基-1,3,4-恶二唑-2-基)甲基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid" is a derivative of benzoic acid, which is a part of the 1,3,4-oxadiazole family. These compounds are known for their diverse biological activities and are of interest in the field of medicinal chemistry. The 1,3,4-oxadiazole ring is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. The presence of the 5-methyl group and the benzoic acid moiety suggests potential for various chemical reactions and biological activities.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives can be achieved through various methods. One approach involves the reaction of 4-amino benzoic acid with hydrazine in the presence of polyphosphorus acid, leading to the formation of 2,5-disubstituted 1,3,4-oxadiazoles . Another method for synthesizing benzoic acids containing a 1,2,4-oxadiazole ring is through the selective oxidation of 5-R-3-tolyl-1,2,4-oxadiazoles with air oxygen in the presence of a cobalt acetate catalytic system . Although the target compound is not directly synthesized in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring. In a related compound, the molecular structure is described as essentially planar, with the 5-benzylidene-thiazolidine moiety being almost flat and the 4-aminobenzoic acid fragment inclined at a significant angle . This suggests that the target compound may also exhibit a planar structure around the oxadiazole ring, which could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

1,3,4-Oxadiazoles can undergo various chemical reactions. For instance, photolysis of 1,3,4-oxadiazoles in alcohols can lead to heterolytic addition of alcohols to the C=N bond, followed by cycloelimination to yield benzoic acid ester and benzonitrile imine . Additionally, the synthesis of 3-oxo-4-amino-1,2,3-oxadiazole from benzyl cyanide involves reactions with nitric oxide and basic methanol, demonstrating the reactivity of the oxadiazole ring under certain conditions . These reactions highlight the potential chemical transformations that the target compound could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The planarity of the oxadiazole ring and substituents can affect the compound's stability and solubility. For example, the stability of 3-oxo-1,2,3-oxadiazoles in acidic and basic conditions has been noted . The synthesis of solid-phase 1,2,4-oxadiazoles also indicates that these compounds can be bound to a solid support, which could be relevant for the target compound's purification and characterization . The solvate structure of a related compound with dimethylformamide suggests potential solubility characteristics for the target compound .

科学研究应用

腐蚀抑制

- 腐蚀抑制性能:1,3,4-恶二唑衍生物(包括与 4-[(5-甲基-1,3,4-恶二唑-2-基)甲基]苯甲酸类似的结构)已被研究其在硫酸中抑制低碳钢腐蚀的能力。这些化合物在钢表面形成保护层,表现出混合型抑制剂行为 (Ammal, Prajila, & Joseph, 2018).

醇溶液中的光解

- 醇溶液中的光解:1,3,4-恶二唑在醇溶液中的光解,导致苯甲酸酯和苯腈亚胺的形成,可能与 4-[(5-甲基-1,3,4-恶二唑-2-基)甲基]苯甲酸的化学性质有关 (Tsuge, Oe, & Tashiro, 1977).

恶二唑的合成

- 恶二唑的合成:从各种起始原料(包括羧酸)合成 1,2,4- 和 1,3,4-恶二唑的研究可能会为合成类似于 4-[(5-甲基-1,3,4-恶二唑-2-基)甲基]苯甲酸的化合物提供见解 (Obushak, Pokhodylo, Pidlypnyi, & Matiichuk, 2008).

介晶行为和光致发光

- 介晶行为和光致发光:与所讨论化合物类似的 1,3,4-恶二唑衍生物的介晶行为和光致发光性质的研究已经进行。这些化合物表现出独特的性质,如胆甾型和向列型中间相和强蓝色荧光发射 (Han, Wang, Zhang, & Zhu, 2010).

有效的合成方法

- 有效的合成方法:对相关化合物(如 2-(5-氧代-4,5-二氢-1,2,4-恶二唑-3-基)苯甲酸)合成的研究突出了合成恶二唑化合物的有效方法。此信息对于优化 4-[(5-甲基-1,3,4-恶二唑-2-基)甲基]苯甲酸的合成可能很有价值 (Tkachuk, Lyubchuk, Tkachuk, & Hordiyenko, 2020).

液晶性质

- 液晶性质:含有 1,3,4-恶二唑环的化合物中液晶行为的研究与 4-[(5-甲基-1,3,4-恶二唑-2-基)甲基]苯甲酸在材料科学中的潜在应用有关 (Ali & Tomi, 2018).

用于药物合成的结构表征

- 用于药物合成的结构表征:恶二唑衍生物的结构表征在合成潜在的非肽血管紧张素受体拮抗剂中至关重要,表明类似化合物的可能的药物应用 (Meyer, Joussef, Gallardo, & Bortoluzzi, 2003).

未来方向

The future directions for research on “4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the wide range of biological activities exhibited by oxadiazoles, these compounds could be promising candidates for the development of new drugs .

作用机制

Target of Action

It is known that 1,3,4-oxadiazole derivatives can target various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, thymidine phosphorylase . These enzymes play crucial roles in cellular processes, including DNA replication and repair, gene expression, and cell proliferation .

Mode of Action

It is known that 1,3,4-oxadiazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or disrupting protein-protein interactions . This interaction can lead to changes in cellular processes, potentially leading to the desired therapeutic effects .

Biochemical Pathways

Given the potential targets of 1,3,4-oxadiazole derivatives, it can be inferred that this compound may affect pathways related to dna replication and repair, gene expression, and cell proliferation .

Pharmacokinetics

For instance, it has a relatively low molecular weight (204.18 Da), a moderate LogP value (2.38), and a polar surface area of 76 Ų . These properties are generally favorable for oral bioavailability.

Result of Action

Given its potential targets and mode of action, it can be inferred that this compound may inhibit the activity of key enzymes, disrupt protein-protein interactions, and potentially alter cellular processes such as dna replication and repair, gene expression, and cell proliferation .

属性

IUPAC Name |

4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-12-13-10(16-7)6-8-2-4-9(5-3-8)11(14)15/h2-5H,6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSCKLLTGWSWNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

936755-37-2 |

Source

|

| Record name | 4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

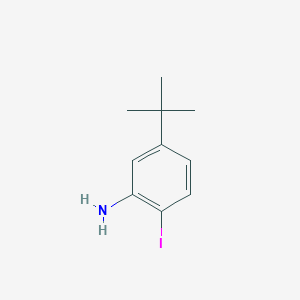

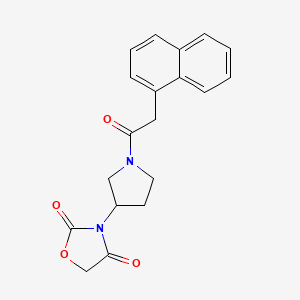

![2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B3001041.png)

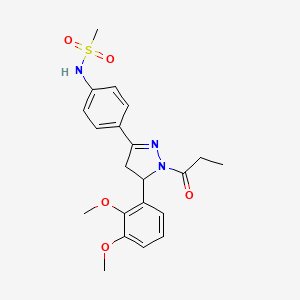

![(Z)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B3001047.png)

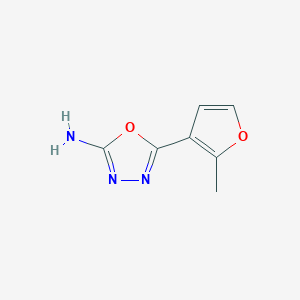

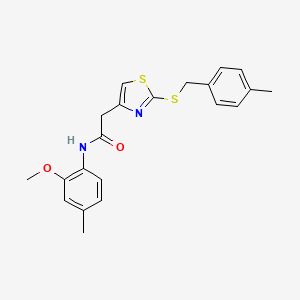

![(Z)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-thiophen-2-ylthiophen-2-yl)prop-2-enamide](/img/structure/B3001054.png)

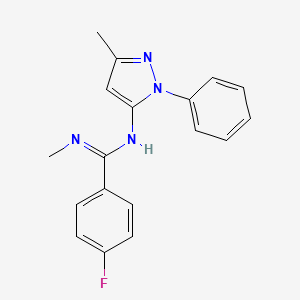

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3001055.png)

![3-(4-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3001058.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B3001059.png)